Methyl 3-(2-ethoxyphenyl)-5-methylisoxazole-4-carboxylate
Description
Methyl 3-(2-ethoxyphenyl)-5-methylisoxazole-4-carboxylate is an isoxazole derivative characterized by a 2-ethoxyphenyl group at position 3, a methyl group at position 5, and a methoxycarbonyl group at position 2. The 2-ethoxyphenyl substituent introduces steric and electronic effects that distinguish this compound from analogs with different aryl or alkyl groups.
Properties
Molecular Formula |
C14H15NO4 |
|---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
methyl 3-(2-ethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C14H15NO4/c1-4-18-11-8-6-5-7-10(11)13-12(14(16)17-3)9(2)19-15-13/h5-8H,4H2,1-3H3 |
InChI Key |
JFAFCZSCRJAILC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=C2C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of Ethyl or Methyl 5-Methylisoxazole-4-Carboxylate Core
A well-documented approach for preparing 5-methylisoxazole-4-carboxylate derivatives starts with ethylacetoacetate or methylacetoacetate as the β-ketoester precursor. According to a patented process (US20030139606A1), the synthesis proceeds as follows:
| Step | Reagents & Conditions | Description |
|---|---|---|
| (a) | Ethylacetoacetate, triethyl orthoformate, acetic anhydride, 75–150 °C | Formation of ethyl ethoxymethyleneacetoacetic ester intermediate |
| (b) | Hydroxylamine sulfate, sodium acetate or trifluoroacetic acid salt, −20 to 10 °C | Cyclization to form ethyl-5-methylisoxazole-4-carboxylate |
| (c) | Strong acid (e.g., HCl) | Hydrolysis to 5-methylisoxazole-4-carboxylic acid |
| (d) | Thionyl chloride | Conversion to acid chloride |
| (e) | Amine coupling (e.g., with aniline derivatives) | Formation of amide derivatives |
This process emphasizes the use of hydroxylamine sulfate over hydrochloride to reduce impurities and by-products. The reaction temperature control is critical, particularly maintaining low temperatures during hydroxylamine addition to prevent side reactions. The process yields high purity isoxazole esters without requiring distillation of intermediates.
Incorporation of the 2-Ethoxyphenyl Substituent
The 3-position substituent on the isoxazole ring, such as the 2-ethoxyphenyl group, is typically introduced via the starting aldehyde or ketone precursor or by coupling reactions after isoxazole ring formation.
One approach involves:
- Starting from 2-ethoxybenzaldehyde or a related 2-ethoxyphenyl precursor.
- Formation of an α,β-unsaturated ketone or oxime intermediate.
- Reaction with hydroxylamine derivatives to form the isoxazole ring bearing the 2-ethoxyphenyl group at position 3.
Alternatively, direct coupling of the isoxazole acid chloride intermediate with 2-ethoxyaniline or related nucleophiles can introduce the aromatic substituent, although this is more common for amide derivatives rather than esters.
Preparation of this compound
Literature reports describe the preparation of methyl 5-(1-hydroxy-2-(substituted phenyl)vinyl)-3-methylisoxazole-4-carboxylates by refluxing appropriate substituted benzaldehydes with hydroxylamine hydrochloride and sodium acetate in ethanol-water mixtures. This method can be adapted for 2-ethoxyphenyl substituents, yielding the corresponding methyl ester isoxazole derivatives.
| Reaction Parameters | Details |
|---|---|
| Reagents | 2-Ethoxybenzaldehyde, hydroxylamine hydrochloride, sodium acetate |
| Solvent | Ethanol and water mixture |
| Temperature | Reflux for 2 hours |
| Workup | Cooling, crystallization, recrystallization from ethanol |
| Yield | Typically 60–70% |
| Characterization | IR (C=O stretch ~1670 cm⁻¹), NMR confirming methyl ester and aromatic protons |
This method produces the methyl ester directly with the 2-ethoxyphenyl substituent at position 3 and methyl at position 5 on the isoxazole ring.
Reaction Conditions and Optimization
Temperature Control
- The cyclization step with hydroxylamine salts is sensitive to temperature; maintaining −5 to 0 °C during addition minimizes side products.
- Refluxing after addition ensures completion of the cyclization.
- Lower temperatures reduce isomeric impurities and by-products such as 2-cyanoacetoacetic anilide derivatives.
Choice of Hydroxylamine Salt
- Hydroxylamine sulfate is preferred over hydrochloride for cleaner reactions and fewer impurities.
- The presence of sodium acetate or trifluoroacetic acid salts acts as buffering agents enhancing reaction selectivity.
Purification
- Crystallization from ethanol or ethyl acetate is effective for isolating pure this compound.
- Washing with brine and drying over sodium sulfate removes residual water and inorganic salts.
Summary Table of Preparation Steps
| Step No. | Reaction Stage | Reagents & Conditions | Outcome | Notes |
|---|---|---|---|---|
| 1 | Formation of ethoxymethyleneacetoacetate | Ethylacetoacetate, triethyl orthoformate, acetic anhydride, 90–110 °C | Intermediate β-ketoester | Distillation to purify optional |
| 2 | Cyclization to isoxazole ester | Hydroxylamine sulfate, sodium acetate, −5 °C to 0 °C | Crude ethyl-5-methylisoxazole-4-carboxylate | Vigorous stirring, slow addition |
| 3 | Hydrolysis to acid | Strong acid (e.g., HCl) | 5-Methylisoxazole-4-carboxylic acid | Crystallization improves purity |
| 4 | Conversion to acid chloride | Thionyl chloride, reflux | Acid chloride intermediate | Moisture sensitive |
| 5 | Coupling or esterification | 2-Ethoxyphenyl precursor or direct esterification | This compound | Reflux in ethanol, base catalysis |
Research Results and Yields
- Crude yields for the cyclization step are reported around 85% with high purity after purification.
- Final methyl ester derivatives typically yield 60–70% after recrystallization.
- Analytical data (IR, NMR, MS) confirm the structure and purity of the final compound.
- The process avoids formation of significant by-products such as CATA (2-cyanoacetoacetic anilide) and isomeric impurities by careful control of reaction conditions and reagent selection.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-ethoxyphenyl)-5-methylisoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(2-ethoxyphenyl)-5-methylisoxazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(2-ethoxyphenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The compound’s key structural analogs differ in the aryl group at position 3 and substituents at positions 4 and 5. Notable examples include:
*Calculated based on molecular formula.
Key Observations:
- Substituent Effects: The 2-ethoxyphenyl group introduces steric hindrance and electron-donating effects compared to halogenated analogs (e.g., 2,6-dichlorophenyl in ). Fluorophenyl derivatives (e.g., ) exhibit higher electronegativity, influencing solubility and reactivity.
- Ester vs. Carboxylic Acid: Hydrolysis of the ester group (e.g., Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate to its carboxylic acid ) alters polarity and hydrogen-bonding capacity, impacting bioavailability.
- Crystallographic Data: Derivatives like Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate form planar isoxazole rings with chair conformations in piperazine moieties (if present), as seen in related structures .
Physicochemical Properties
- Melting Points: Halogenated analogs (e.g., 2,6-dichlorophenyl derivative) exhibit higher melting points (115°C) due to stronger intermolecular forces , whereas ethoxy- or methoxy-substituted derivatives may have lower melting points.
- Hydrogen Bonding: Carboxylic acid derivatives (e.g., 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid ) form intermolecular hydrogen bonds, enhancing crystallinity, while ester analogs rely on weaker van der Waals interactions.
Q & A
Q. What are the key steps in synthesizing Methyl 3-(2-ethoxyphenyl)-5-methylisoxazole-4-carboxylate, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, including cyclization to form the isoxazole ring and subsequent functionalization. Critical parameters include temperature control (e.g., 60–80°C for cyclization), solvent selection (e.g., dichloromethane or toluene), and stoichiometric ratios of reagents like 2-ethoxyphenylacetyl chloride and methyl acetoacetate. Reaction progress is monitored via thin-layer chromatography (TLC), and purity is ensured using High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to detect by-products .
Q. Which analytical techniques are essential for characterizing the compound’s structural integrity?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ester group integrity. For example, the ethoxyphenyl proton signals appear as a multiplet in δ 6.8–7.4 ppm, while the methyl ester group resonates as a singlet near δ 3.8 ppm.
- X-ray Crystallography : Single-crystal diffraction resolves bond lengths and angles, particularly the dihedral angle between the isoxazole and ethoxyphenyl moieties (~70–80°), which influences electronic properties .
- Mass Spectrometry : High-resolution MS validates the molecular ion peak (expected m/z ~277.1 for [M+H]⁺) .
Q. How are preliminary biological activities assessed for this compound?
In vitro assays screen for antimicrobial or anticancer potential. For example:
- Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Staphylococcus aureus or Escherichia coli at concentrations ranging from 1–100 µM.
- Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., SNB-19 glioblastoma) to determine IC₅₀ values. Negative controls and dose-response curves (0.1–50 µM) are critical to exclude false positives .
Advanced Research Questions
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
Challenges include:
- Disorder in the Ethoxy Group : The 2-ethoxyphenyl substituent may exhibit rotational disorder, requiring constrained refinement using SHELXL .
- Thermal Motion : High thermal parameters for the methyl group are resolved via anisotropic displacement parameters.
- Twinned Crystals : The program CELL_NOW identifies twin laws, and HKLF 5 data format in SHELXL refines twin fractions . Visualization tools like ORTEP-3 aid in interpreting electron density maps .
Q. How do structural modifications at the 3- and 5-positions of the isoxazole ring influence pharmacological activity?
- 3-Position (Ethoxyphenyl) : Electron-donating substituents (e.g., ethoxy) enhance π-stacking with biological targets like DNA G-quadruplexes, as seen in analogs with anthracene moieties .
- 5-Position (Methyl) : Methyl groups improve metabolic stability by reducing cytochrome P450 oxidation. Substitution with bulkier groups (e.g., trifluoromethyl) may enhance target affinity but reduce solubility .
- 4-Position (Ester) : Hydrolysis to carboxylic acid derivatives can alter pharmacokinetics, requiring prodrug strategies .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution?
The ester carbonyl is activated by the electron-withdrawing isoxazole ring, facilitating nucleophilic attack. For example:
- Aminolysis : Reaction with amines (e.g., 3-aminophenylacetic acid methyl ester) in dichloromethane with pyridine/DMAP catalysis yields amide derivatives. The reaction follows second-order kinetics, with rate constants dependent on amine pKa .
- Hydrolysis : Acidic conditions (HCl/MeOH) yield the carboxylic acid, while basic conditions (NaOH/EtOH) produce carboxylate salts. Steric hindrance from the 5-methyl group slows hydrolysis compared to unsubstituted analogs .
Methodological Considerations
- Data Contradictions : Discrepancies in biological activity (e.g., cytotoxicity vs. structural analogs) may arise from impurities in synthesis or assay variability. Reproducibility requires independent validation via orthogonal techniques (e.g., LC-MS for purity, multiple cell lines for bioactivity) .
- Statistical Analysis : For SAR studies, multivariate regression models (e.g., CoMFA) correlate substituent electronic parameters (Hammett σ) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
